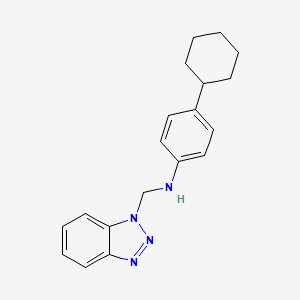

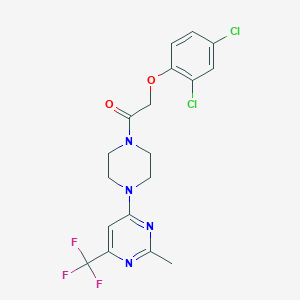

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline, commonly known as BTA-CH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-CH is a benzotriazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.

Applications De Recherche Scientifique

Facile Construction of 4H-Chromenes

A study explored three-component reactions using various nucleophiles, including benzotriazole, to generate substituted 4H-chromene derivatives. This process, catalyzed by L-proline, demonstrates the potential of benzotriazole derivatives in synthesizing important compounds under mild, metal-free conditions (Li, Zhang, & Gu, 2012).

Synthesis of N-Acylated Cyclohexylaniline Derivatives

N-acylated derivatives of cyclohexylaniline were prepared, displaying the potential for creating molecules with analgesic and anti-inflammatory properties. However, the study noted minimal antiallergic activity (de Meglio et al., 1984).

Polymerization Reactions with Benzotriazole Derivatives

Compounds similar to N-(1H-benzotriazol-1-ylmethyl)-4-cyclohexylaniline were used with ZnII and CuII carboxylates in polymerization reactions of ϵ-caprolactone. This indicates the role of such compounds in catalysis and material synthesis (Attandoh, Ojwach, & Munro, 2014).

Photolatent Base in Aqueous Solution

A study focused on the photochemistry of 1H-benzotriazole in aqueous solutions, showing its ability to act as a photolatent base. This has implications for its use in photochemical applications (Wang, Burda, Persy, & Wirz, 2000).

Aromatic Ring Annulation

Benzotriazole-assisted synthesis was used for efficient and general syntheses of polysubstituted naphthalenes and phenanthrenes. This demonstrates the utility of benzotriazole derivatives in complex organic syntheses (Katritzky, Zhang, & Xie, 1997).

Intramolecular Cyclizations for Heterocyclic Compounds

Benzotriazole derivatives were used to create heterocyclic compounds like isoquinolinones and benzofurans, showcasing the compound's versatility in synthesizing diverse chemical structures (Katritzky, Lan, & Zhang, 1993).

Synthesis of Peptide Chemistry

Benzotriazole derivatives were applied in peptide synthesis, highlighting their role in forming biologically relevant peptides and peptide conjugates (Knorr, Trzeciak, Bannwarth, & Gillessen, 1989).

Propriétés

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-cyclohexylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-23-19-9-5-4-8-18(19)21-22-23/h4-5,8-13,15,20H,1-3,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTVGBWAWIKGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NCN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)

![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)

![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)

![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)

![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)